![molecular formula C16H16N4O2S B4511312 2-[(2-furylmethyl)amino]-4-methyl-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B4511312.png)

2-[(2-furylmethyl)amino]-4-methyl-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide

Descripción general

Descripción

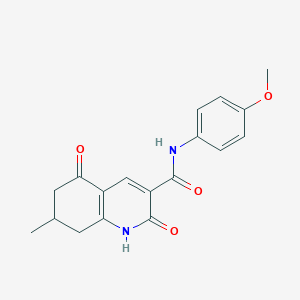

Synthesis Analysis

The synthesis of related thiazole carboxamide derivatives typically involves the reaction of appropriate thiazole chlorides with aniline or amino pyridine derivatives. For instance, a series of 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides exhibited potent Src/Abl kinase inhibition due to their effective synthesis strategies (Lombardo et al., 2004). Another study demonstrated the synthesis of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides through a reaction involving thiazole chloride, showcasing the versatility in synthesizing thiazole derivatives (Li Wei, 2012).

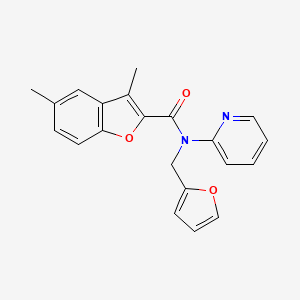

Molecular Structure Analysis

The molecular structure of thiazole derivatives is critical in determining their chemical behavior and potential biological activity. For example, the structural characterization of substituted thiazolecarboxamides revealed the importance of their aminothiazole moiety in achieving selective kinase inhibition, a key factor in their antitumor efficacy (Borzilleri et al., 2006). Another study on acid-catalyzed transformations of related compounds highlighted the role of the furan ring in creating new fused heterocyclic systems, further emphasizing the complexity of thiazole derivatives' molecular structure (Stroganova et al., 2016).

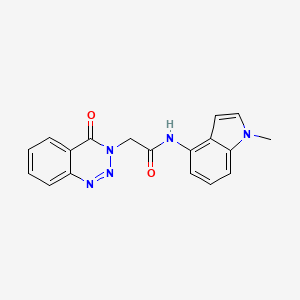

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent leads to the synthesis of trisubstituted thiazoles, showcasing the reactivity of thiazole derivatives under specific conditions (Kumar et al., 2013). The transformations of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates further illustrate the versatility of thiazole compounds in chemical synthesis (Žugelj et al., 2009).

Propiedades

IUPAC Name |

2-(furan-2-ylmethylamino)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-11-14(15(21)18-9-12-5-2-3-7-17-12)23-16(20-11)19-10-13-6-4-8-22-13/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTAMBIFBGSREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

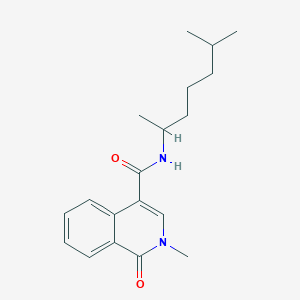

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4511254.png)

![3-(4-chlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4511271.png)

![1-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4511285.png)

![N-[2-(2-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4511290.png)

![5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B4511291.png)

![2-(3-acetyl-1H-indol-1-yl)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide](/img/structure/B4511297.png)

![5-[(4-acetyl-1-piperazinyl)carbonyl]-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4511301.png)

![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-3-pyridinylacetamide](/img/structure/B4511305.png)

![2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4511314.png)